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Compound of Interest

Compound Name: 2,5-Difluoro-3-iodophenol

Cat. No.: B11755530

Get Quote

Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
Direct iodination of 2,5-difluorophenol fails to yield the 3-iodo isomer due to the competing

directing effects of the hydroxyl and fluorine groups.

Hydroxyl Group (OH): Strongly activating, directs ortho (C6) and para (C4).

Fluorine Groups (F): Deactivating but ortho/para directing.

Result: Electrophilic Aromatic Substitution (EAS) predominantly yields 2,5-difluoro-4-

iodophenol (para to OH) or 2,5-difluoro-6-iodophenol (ortho to OH). The C3 position, being

meta to the strongly activating OH, is electronically inaccessible via standard EAS.

The Solution: Directed Ortho Metalation (DoM)
To access the C3 position, we must invert the reactivity logic using organolithium chemistry.

Protection: The phenol is protected as a carbamate or ether (Directing Metalation Group,

DMG) to facilitate lithiation.
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The "Block-and-Talk" Tactic: Lithiation of 2,5-difluoroanisole naturally occurs at C6 (between

the DMG and Fluorine). To target C3, we must first "block" C6 with a removable silyl group

(TMS), forcing the second lithiation event to occur at the thermodynamically favored C3

position (ortho to F, meta to DMG).
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Figure 1: Retrosynthetic logic shifting from standard EAS to a blocked DoM strategy.

Experimental Protocol
Phase 1: Protection and C6 Blocking
Objective: Convert 2,5-difluorophenol to 1,4-difluoro-2-methoxy-3-(trimethylsilyl)benzene.

Reagents:

Substrate: 2,5-Difluorophenol (CAS 2713-31-7)[1]

Base: n-Butyllithium (2.5 M in hexanes) or LDA
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Electrophile: Chlorotrimethylsilane (TMSCl)

Methylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate

Protocol:

Methylation: Dissolve 2,5-difluorophenol (1.0 eq) in Acetone. Add K₂CO₃ (2.0 eq) and MeI

(1.2 eq). Reflux for 4 hours. Filter and concentrate to yield 2,5-difluoroanisole.

C6 Lithiation: Dissolve 2,5-difluoroanisole in anhydrous THF under N₂ at -78°C.

Addition: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour at -78°C. The lithium preferentially

coordinates between the OMe and F-5 (Position 6).

Blocking: Add TMSCl (1.2 eq) dropwise. Allow to warm to room temperature (RT).

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Purify via flash chromatography

(Hexanes).

Intermediate:2,5-difluoro-6-(trimethylsilyl)anisole.

Phase 2: Targeted C3 Iodination
Objective: Force lithiation to the C3 position and install iodine.

Rationale: With C6 blocked by TMS, the next most acidic proton is at C3 (ortho to F-2 and meta

to OMe). C4 is less acidic (para to OMe).

Protocol:

Lithiation: Dissolve the C6-silylated intermediate in anhydrous THF under N₂ at -78°C.

Metalation: Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise. (LDA is preferred here to

avoid nucleophilic attack on the ring). Stir for 2 hours at -78°C.

Iodination: Dissolve Iodine (I₂, 1.5 eq) in THF and add dropwise to the lithiated species.

Warming: Stir for 30 mins at -78°C, then warm to RT.
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Workup: Quench with aqueous Na₂S₂O₃ (to reduce excess iodine). Extract with EtOAc.

Intermediate:2,5-difluoro-3-iodo-6-(trimethylsilyl)anisole.

Phase 3: Global Deprotection
Objective: Remove the TMS block and the Methyl group to yield the target phenol.

Protocol:

Desilylation: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride, 1.5 eq) in

THF at RT for 2 hours.

Result:2,5-difluoro-3-iodoanisole.

Demethylation: Dissolve in DCM at -78°C. Add BBr₃ (Boron Tribromide, 2.0 eq). Warm to 0°C

and stir for 4 hours.

Quench: Carefully quench with ice water (Exothermic!).

Isolation: Extract with DCM. Wash with brine. Dry over Na₂SO₄.

Purification: Recrystallize from Hexanes/EtOAc or sublime under high vacuum.

Summary of Reaction Parameters
Step

Transformatio
n

Reagents
Key
Conditions

Yield Target

1
Phenol

Protection
MeI, K₂CO₃ Reflux, Acetone >95%

2 C6 Blocking n-BuLi, TMSCl -78°C, THF ~85%

3 C3 Iodination LDA, I₂ -78°C, THF ~70%

4 Deprotection TBAF; then BBr₃ RT; then 0°C ~80%

Characterization & Identification
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Since this compound is a specific isomer, definitive characterization requires distinguishing it

from the 4-iodo and 6-iodo isomers.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

Proton A (C4-H): Appears as a complex multiplet (ddd) due to coupling with F-5 (ortho), F-

2 (meta), and I-3 (ortho? No, I is at 3, H is at 4).

Correction: H is at C4 and C6.

H-4: Ortho to F-5, Para to OH(1). Split by F-5 (

) and F-2 (

). Expected

6.8–7.2 ppm.

H-6: Ortho to OH(1), Ortho to F-5. Split by F-5 (

) and F-2 (

). Expected

6.5–6.9 ppm.

Distinction: The 3-iodo isomer has two aromatic protons that are para to each other (H4

and H6? No, 1,2,3,5 pattern leaves H at 4 and 6. They are meta to each other).

Coupling: Significant meta-coupling (

Hz) will be observed between H4 and H6.

¹⁹F NMR (376 MHz, CDCl₃):

Distinct signals for F-2 and F-5.

F-2: Shifted downfield due to ortho-Iodine and ortho-OH (deshielding).
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F-5: Typical fluorobenzene shift.

Mass Spectrometry (GC-MS / LC-MS)
Molecular Ion (M+): m/z 255.9 (Calculated for C₆H₃F₂IO).

Fragmentation: Loss of I (M-127) is a dominant pathway.

Physical Properties[2]
Appearance: Off-white to pale yellow crystalline solid.

Melting Point: Expected range 60–80°C (based on similar halogenated phenols).

Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.

Safety & Handling (E-E-A-T)
Fluorinated Phenols: Highly acidic and can cause severe skin burns. They penetrate skin

rapidly. Action: Wear double nitrile gloves and a face shield. Have Calcium Gluconate gel

available (standard HF protocol precaution for fluorinated aromatics, though free HF is

unlikely).

Organolithiums (n-BuLi/LDA): Pyrophoric. Action: Handle only under inert atmosphere

(Argon/Nitrogen) using syringe/cannula techniques.

Methyl Iodide: Potent alkylating agent (Carcinogen). Action: Use in a fume hood with a trap.

Alternative "Scale-Up" Route (Sandmeyer)
For larger batches where chromatography is prohibitive, the Sandmeyer reaction is preferred,

provided the aniline precursor is available.

Starting Material:2,5-Difluoro-3-nitroaniline (CAS 1699538-79-8).[2][3][4]

Diazotization: NaNO₂/H₂SO₄ followed by hydrolysis

2,5-Difluoro-3-nitrophenol.
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Reduction: Fe/NH₄Cl

3-Amino-2,5-difluorophenol.

Sandmeyer Iodination: NaNO₂/HCl then KI

2,5-Difluoro-3-iodophenol.

Note: This route avoids low-temperature lithiation but involves multiple steps with potentially

unstable diazonium intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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